2,2-Dimethyl-1,4-oxazepane
Overview
Description
2,2-Dimethyl-1,4-oxazepane is a heterocyclic organic compound with the molecular formula C7H15NO. It is a cyclic amine containing an oxazepane ring, which is a seven-membered ring with one oxygen atom and six carbon atoms. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,4-oxazepane typically involves cyclization reactions starting from appropriate precursors. One common method is the cyclization of amino alcohols with suitable dehydrating agents. The reaction conditions often require heating and the use of catalysts to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes safety and environmental considerations, ensuring that byproducts and waste are minimized.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1,4-oxazepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce nitro groups or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2-Dimethyl-1,4-oxazepane has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme mechanisms and receptor interactions.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1,4-oxazepane exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific context of its use.
Comparison with Similar Compounds
2,2-Dimethyl-1,4-oxazepane is similar to other cyclic amines such as 1,4-oxazepane and 2,2-dimethyl-1,4-oxazocane. its unique structural features, such as the presence of two methyl groups at the 2-position, contribute to its distinct chemical behavior and reactivity. These differences can influence its suitability for various applications and its effectiveness in different chemical reactions.
Properties
IUPAC Name |
2,2-dimethyl-1,4-oxazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)6-8-4-3-5-9-7/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFKBIVEFNFOFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCCO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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